(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane
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Overview
Description
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane is a chiral epoxide compound Epoxides are three-membered cyclic ethers, known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate alkenes and aryl compounds.
Epoxidation Reaction: The key step involves the epoxidation of the alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.
Chiral Induction: Chiral catalysts or chiral auxiliaries may be used to ensure the formation of the desired (2R,3S) enantiomer.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-Scale Epoxidation: Using optimized conditions for high yield and purity.
Purification: Techniques like crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The strained epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form diols or other reduced products.
Substitution: Halogenation or other substitution reactions can occur at the difluoropropenyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, organometallic reagents.
Major Products
Diols: From reduction or nucleophilic ring opening.
Substituted Epoxides: From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Chiral Building Blocks: Utilized in asymmetric synthesis to introduce chirality into target molecules.
Biology
Enzyme Inhibition Studies: Epoxides can act as inhibitors for certain enzymes, making them useful in biochemical research.
Medicine
Drug Development: Potential use in the development of new therapeutic agents due to its unique structure.
Industry
Polymer Chemistry: Epoxides are used in the production of epoxy resins and other polymers.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane involves:
Epoxide Ring Opening: The strained ring opens to form reactive intermediates.
Interaction with Molecular Targets: These intermediates can interact with various molecular targets, such as enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Styrene Oxide: Another epoxide with a phenyl group.
Epichlorohydrin: An epoxide with industrial applications.
1,2-Butylene Oxide: A simple epoxide used in chemical synthesis.
Uniqueness
Fluorine Substitution: The presence of the difluoropropenyl group makes this compound unique, as fluorine atoms can significantly alter the reactivity and biological activity of the molecule.
Chirality: The specific (2R,3S) configuration adds to its uniqueness, providing specific stereochemical properties.
Properties
Molecular Formula |
C12H12F2O |
---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C12H12F2O/c1-7-3-5-9(6-4-7)11-10(15-11)8(2)12(13)14/h3-6,10-11H,1-2H3/t10-,11+/m1/s1 |
InChI Key |
MHYMSOWTNDWCCM-MNOVXSKESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2[C@H](O2)C(=C(F)F)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(O2)C(=C(F)F)C |
Origin of Product |
United States |
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